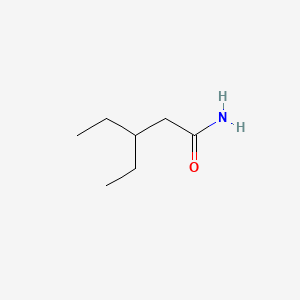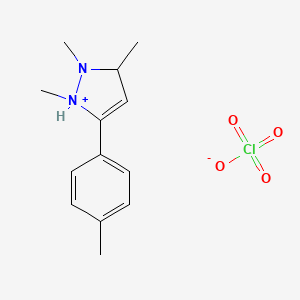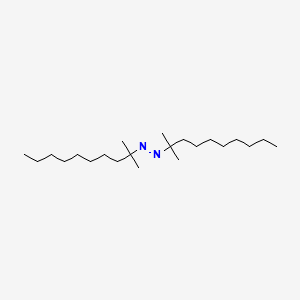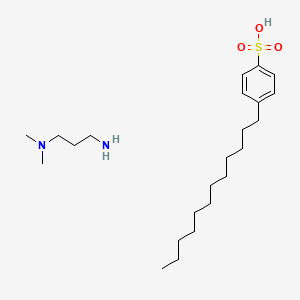
Benzyl dimethyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl dimethyl phosphite is an organophosphorus compound with the molecular formula (C_9H_{13}O_3P). It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is known for its high reactivity due to the presence of the phosphorus atom, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl dimethyl phosphite can be synthesized through the reaction of benzyl halides with dimethyl phosphite in the presence of a base such as potassium carbonate. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts, such as zinc(II) catalysts, has also been explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl dimethyl phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzyl dimethyl phosphonate.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form phosphonic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound.
Major Products Formed:
Oxidation: Benzyl dimethyl phosphonate.
Substitution: Various phosphonate esters.
Hydrolysis: Phosphonic acids.
Aplicaciones Científicas De Investigación
Benzyl dimethyl phosphite has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl dimethyl phosphite involves the reactivity of the phosphorus atom. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic reactions to form carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparación Con Compuestos Similares
Dimethyl phosphite: Similar in structure but lacks the benzyl group.
Diethyl phosphite: Similar in structure but has ethyl groups instead of methyl groups.
Benzyl diethyl phosphite: Similar in structure but has ethyl groups instead of methyl groups.
Uniqueness: Benzyl dimethyl phosphite is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it can undergo. The benzyl group can provide additional steric and electronic effects, making this compound a versatile reagent in organic synthesis .
Propiedades
Número CAS |
56153-57-2 |
|---|---|
Fórmula molecular |
C9H13O3P |
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
benzyl dimethyl phosphite |
InChI |
InChI=1S/C9H13O3P/c1-10-13(11-2)12-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
UXKIQKIUNKKZTB-UHFFFAOYSA-N |
SMILES canónico |
COP(OC)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)


![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)


![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)


![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)
